![molecular formula C6H11NO2 B6597752 methyl 3-aminopent-2-enoate CAS No. 883528-73-2](/img/structure/B6597752.png)
methyl 3-aminopent-2-enoate
Overview
Description
Methyl 3-aminopent-2-enoate, also known as 3-Aminopent-2-enoic Acid Methyl Ester, is an organic compound that is used in a number of scientific research applications. It is a colorless, water-soluble molecule with a molecular weight of 131.14 g/mol and a melting point of 30 °C. This compound is synthesized by the reaction of 3-aminopentanoic acid and methyl bromide, and can be used to create a variety of derivatives and analogues.
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Methyl 3-aminopent-2-enoate derivatives are used in synthesizing various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is a precursor for preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of α-Methylidene- and α-Alkylidene-β-lactams
- Methyl 3-aminopent-2-enoate is also instrumental in the preparation of α-methylidene- and α-alkylidene-β-lactams from nonproteinogenic amino acids, which are valuable in the synthesis of biologically active compounds (Buchholz & Hoffmann, 1991).
Unnatural α-Amino Acid Derivatives Synthesis
- This compound plays a role in the regiocontrolled and diastereoselective preparation of substituted unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates, via a palladium-catalyzed coupling process (Hopkins & Malinakova, 2007).
Synthesis of Piperidines
- Methyl 3-aminopent-2-enoate esters are used in synthesizing piperidines, which are common in many pharmaceutical agents. A specific application includes cyclocondensation with aliphatic aldehydes to form tetrahydropyridine derivatives (Aurrecoechea, Gorgojo, & Saornil, 2010).
Production of Volatile Acids
- Methyl 3-aminopent-2-enoate derivatives are involved in the production of various volatile acids by bacteria like Clostridium sporogenes and Peptostreptococcus anaerobius, which have industrial and biochemical applications (Giesel, Machacek, Bayerl, & Simon, 1981).
Isopenicillin N Synthesis
- These compounds are used in the synthesis of delta-(L-alpha-Amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine, an integral part of the biosynthetic pathway for isopenicillin N, a precursor for many penicillin-type antibiotics (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).
properties
IUPAC Name |
methyl (Z)-3-aminopent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSXDMWAVIOSTD-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OC)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301467 | |
Record name | Methyl (2Z)-3-amino-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopent-2-enoate | |
CAS RN |
883528-73-2, 80880-62-2 | |
Record name | Methyl (2Z)-3-amino-2-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883528-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2Z)-3-amino-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminopent-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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